![molecular formula C15H16F3N3O4 B2860593 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-26-0](/img/structure/B2860593.png)
1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
The compound “1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and an imidazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the furan, piperidine, and imidazolidine rings would likely impart a certain degree of rigidity to the molecule, affecting its conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring is a secondary amine and can participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with furan and imidazolidine-2,4-dione motifs are synthesized through various methods and their structures analyzed using techniques such as FT-IR spectroscopy and NMR chemical shifts. For example, the synthesis of novel compounds through chemical transformations involving furan derivatives and imidazolidine-2,4-dione analogs has been explored. These studies include density functional theory (DFT) calculations to understand the molecular structure and properties (Halim & Ibrahim, 2021).
Antimicrobial and Anticancer Activity
Several derivatives, including piperazine-2,6-dione and imidazolidine-2,4-dione derivatives, have been synthesized and evaluated for their potential anticancer activity. The structural modifications in these compounds are aimed at exploring their biological activity against various cancer cell lines, indicating the therapeutic potential of such derivatives (Kumar, Kumar, Roy, & Sondhi, 2013).
Chemical Properties and Applications
The synthesis and analysis of compounds with furan and imidazolidine-2,4-dione components include studies on their electronic absorption spectra, nonlinear optical properties, and thermodynamic properties. These analyses contribute to understanding the structure-activity relationship (SAR) and their potential applications in materials science and as biochemical probes (Halim & Ibrahim, 2021).
Novel Syntheses and Methodologies
Research also focuses on developing new synthetic methodologies for constructing complex molecules containing furan and imidazolidine-2,4-dione units. This includes multicomponent reactions, domino reactions, and the use of metal-free conditions to synthesize sulfonylated furan derivatives and related compounds, showcasing the versatility of these motifs in organic synthesis (Cui, Zhu, Li, & Cao, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFVNIRUMSUVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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